

# An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B010043

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## Introduction

**2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**, with the CAS Number 101382-55-2, is a member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline scaffold of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide aims to provide a comprehensive overview of the available physicochemical properties, synthetic methodologies, and characterization of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**, while also acknowledging the current gaps in the literature.

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** are not readily available in the current body of scientific literature. However, based on the properties of structurally similar compounds, such as 2-hydroxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde, we can infer some

of its characteristics. The compound exists in tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone forms, with the latter often being the more stable isomer.

Table 1: Physicochemical Properties of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** and Related Compounds

Property	2-Hydroxy-7-methoxyquinoline-3-carbaldehyde	2-Hydroxyquinoline-3-carbaldehyde[1]	2-Methoxyquinoline-3-carbaldehyde[2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	203.19 g/mol	173.17 g/mol	187.19 g/mol
CAS Number	101382-55-2[3]	91301-03-0	139549-06-7
IUPAC Name	7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde	2-oxo-1,2-dihydroquinoline-3-carbaldehyde	2-methoxyquinoline-3-carbaldehyde
Appearance	Not Reported	Solid	Solid
Melting Point	Not Reported	Not Reported	Not Reported
Boiling Point	Not Reported	Not Reported	Not Reported
Solubility	Not Reported	Not Reported	Not Reported
pKa	Not Reported	Not Reported	Not Reported

Note: The IUPAC name for the target compound reflects the more stable 2-quinolone tautomer.

## Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of a 2-chloroquinoline precursor via the Vilsmeier-Haack reaction, followed by its hydrolysis to the desired 2-hydroxyquinoline derivative.

## Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, N-arylacetamides are common starting materials.

General Protocol:

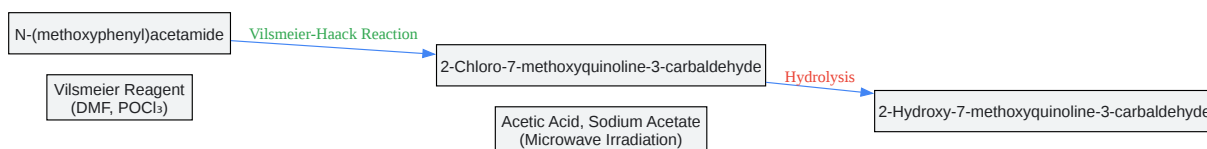
- **Vilsmeier Reagent Formation:** To a cooled (0-5 °C) solution of dimethylformamide (DMF), phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise with stirring to form the Vilsmeier reagent.
- **Reaction with Acetanilide Derivative:** The appropriate N-(methoxyphenyl)acetamide is added to the Vilsmeier reagent.
- **Cyclization and Formylation:** The reaction mixture is heated (typically 60-90 °C) for several hours to effect cyclization and formylation.
- **Work-up:** The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.
- **Purification:** The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

## Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 2-hydroxy (or 2-quinolone) derivative. A literature precedent for similar transformations suggests that this can be achieved under acidic conditions, potentially enhanced by microwave irradiation.<sup>[4][5]</sup>

Proposed Protocol (Microwave-Assisted):

- **Reaction Setup:** 2-Chloro-7-methoxyquinoline-3-carbaldehyde is dissolved in a mixture of acetic acid and a catalytic amount of sodium acetate in a microwave-safe vessel.
- **Microwave Irradiation:** The mixture is subjected to microwave irradiation at a controlled temperature and power for a specified duration. Reaction progress should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.
- **Purification:** The crude **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).



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Caption: Proposed synthetic workflow for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, the aldehyde proton, the methoxy group protons, and the N-H proton of the quinolone tautomer. The chemical shifts ( $\delta$ ) in ppm relative to TMS would likely be:

- Aromatic Protons: 6.5 - 8.5 ppm (complex multiplet patterns).
- Aldehyde Proton (-CHO): 9.5 - 10.5 ppm (singlet).
- Methoxy Protons (-OCH<sub>3</sub>): 3.8 - 4.2 ppm (singlet).
- N-H Proton (quinolone tautomer): > 10 ppm (broad singlet).

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the quinolone ring, the carbon of the methoxy group, and the aromatic carbons. Expected chemical shift ranges are:

- Aldehyde Carbonyl: 190 - 200 ppm.
- Quinolone Carbonyl: 160 - 170 ppm.
- Aromatic Carbons: 100 - 150 ppm.
- Methoxy Carbon: 55 - 60 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies (in cm<sup>-1</sup>) include:

- O-H Stretch (hydroxy tautomer): 3200 - 3600 cm<sup>-1</sup> (broad).
- N-H Stretch (quinolone tautomer): 3100 - 3500 cm<sup>-1</sup> (broad).
- C-H Stretch (aromatic): 3000 - 3100 cm<sup>-1</sup>.
- C-H Stretch (aldehyde): 2700 - 2900 cm<sup>-1</sup>.
- C=O Stretch (aldehyde): 1680 - 1710 cm<sup>-1</sup>.
- C=O Stretch (quinolone): 1640 - 1680 cm<sup>-1</sup>.

- C=C and C=N Stretch (aromatic): 1450 - 1600  $\text{cm}^{-1}$ .
- C-O Stretch (methoxy): 1000 - 1300  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (203.19 g/mol). Common fragmentation patterns for quinolines involve the loss of small molecules such as CO, HCN, and radicals like  $H\cdot$  and  $CH_3\cdot$ .

## Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**. However, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-hydroxyquinoline-3-carbaldehyde have been investigated for a range of biological activities. For instance, some quinoline derivatives have been shown to act as kinase inhibitors, which are crucial in cancer therapy. The general structure-activity relationship (SAR) studies of quinoline-based compounds suggest that the nature and position of substituents on the quinoline ring play a critical role in their biological effects. The presence of a hydroxyl group at the 2-position and a methoxy group at the 7-position could potentially modulate the activity of the molecule, for example, by influencing its ability to form hydrogen bonds with biological targets.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.

## Compound Synthesis &amp; Characterization

Synthesis of  
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde



Purification & Structural Confirmation  
(NMR, MS, etc.)

Lead Compound

In Vitro Screening



Primary Screening  
(e.g., Antiproliferative Assay)



Secondary Screening  
(e.g., Kinase Inhibition Assay)



Mechanism of Action Studies

Promising Candidate

In Vivo Evaluation



Animal Model Studies  
(e.g., Xenograft Model)



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Caption: A logical workflow for the biological evaluation of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**.

## Conclusion

**2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, this guide has provided a comprehensive overview based on the established chemistry of related compounds. The outlined synthetic protocols and predicted spectroscopic data offer a valuable resource for researchers interested in synthesizing and characterizing this molecule. Further investigation into its biological properties is warranted to explore its therapeutic potential.

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## References

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